2-(4-Methylpiperidin-1-yl)-5-tosylpyrimidin-4-amine
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Overview
Description
2-(4-Methylpiperidin-1-yl)-5-tosylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a pyrimidine ring, and a tosyl group. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)-5-tosylpyrimidin-4-amine typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where 4-methylpiperidine reacts with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)-5-tosylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine or pyrimidine derivatives.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)-5-tosylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs targeting various diseases.
Biological Studies: The compound is studied for its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It is used as a probe to study cellular processes and pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-tosylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of kinases by binding to their active sites, thereby affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: Another piperidine derivative with similar structural features.
4-Methylpiperidine: A simpler piperidine derivative used in various chemical syntheses.
Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures but different substituents.
Uniqueness
2-(4-Methylpiperidin-1-yl)-5-tosylpyrimidin-4-amine is unique due to the presence of both piperidine and pyrimidine rings along with a tosyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-12-3-5-14(6-4-12)24(22,23)15-11-19-17(20-16(15)18)21-9-7-13(2)8-10-21/h3-6,11,13H,7-10H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMGFNKKBGWVEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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